1-(2-氯苯基甲酰)-3-甲基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

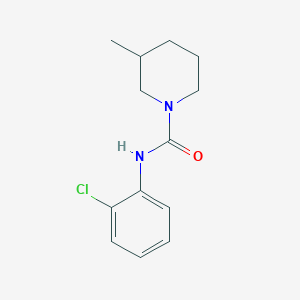

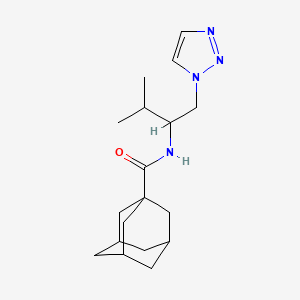

“1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine” is a chemical compound with the molecular formula C13H17ClN2O . It is a part of a collection of rare and unique chemicals . It has been studied for its activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .

Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine” is based on its molecular formula C13H17ClN2O . The exact structure is not provided in the retrieved papers.

科学研究应用

抗菌评估

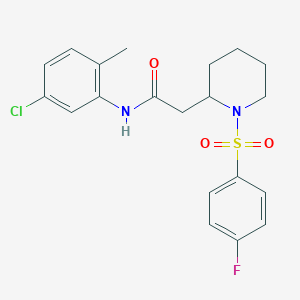

1-(2-氯苯基甲酰)-3-甲基哌啶衍生物在抗菌应用中显示出潜力。研究已经集中在合成和评估相关化合物的抗菌性能上。例如,Aziz‐ur‐Rehman等人(2017年)合成了具有1,3,4-噁二唑、磺胺酰和哌啶官能团的衍生物,这些衍生物展示了显著的抗菌结果(Aziz‐ur‐Rehman等人,2017)。

分子结构分析

研究还探讨了相关化合物的分子结构。例如,Szafran等人(2005年)的工作调查了双(N-甲基哌啶甲基)季铵盐的晶体结构,有助于理解类似化学家族中的分子相互作用和结构(Szafran et al., 2005)。

在Sigma位点的生物学评估

该化合物还被评估其在sigma1、sigma2和sterol delta8-delta7异构酶位点的生物活性,由Berardi等人(2003年)研究。这项研究有助于理解该化合物在治疗中枢神经系统疾病和神经病变中的潜力(Berardi et al., 2003)。

脱氮研究

Egorova等人(2002年)的研究探讨了2-甲基哌啶的脱氮(HDN),有助于理解类似氮去除的化学过程,这在各种工业应用中至关重要(Egorova et al., 2002)。

共晶体的形成

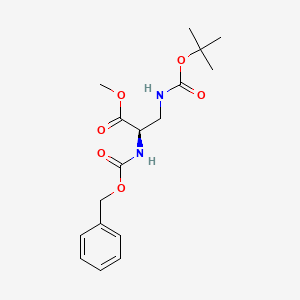

研究了涉及双(4-羟基-1-甲基哌啶甲基)盐酸盐的共晶体的形成,由Dega-Szafran等人(2006年)详细介绍。这项研究对制药和材料科学应用至关重要,共晶体的形成可以影响药物的溶解度和稳定性(Dega-Szafran et al., 2006)。

在催化中的影响

该化合物在影响催化过程中的作用,特别是在加氢脱硫和加氢脱氮中已经得到研究,为其在化学反应和工业过程中的潜在应用提供了见解(Egorova & Prins,2006)。

抗菌和抗酶活性

Rehman等人(2019年)的进一步研究集中在合成3-哌哌啶的1,3,4-噁二唑衍生物上,揭示了中等至优秀的抗菌和抗酶活性。这有助于增加对该化合物潜在医学应用的了解(Rehman et al., 2019)。

X射线和FT-IR分析

使用X射线和FT-IR方法进行的结构分析,由Dega-Szafran等人(2008年)执行,有助于理解该化合物的晶体结构,进一步促进其在材料科学和制药领域的潜在应用(Dega-Szafran et al., 2008)。

作用机制

Target of Action

The primary target of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine is the photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . This suggests that the compound may interact with similar targets in other organisms, potentially disrupting their energy production processes.

Mode of Action

The compound inhibits the PET in photosystem II . By inhibiting this key process, the compound disrupts the normal flow of electrons through the photosynthetic apparatus, which can lead to a reduction in the organism’s ability to produce energy through photosynthesis.

Biochemical Pathways

The inhibition of PET affects the light-dependent reactions of photosynthesis, which are responsible for the conversion of light energy into chemical energy . This can have downstream effects on various biochemical pathways, particularly those involved in energy production and utilization.

Pharmacokinetics

The compound’s activity against various strains of bacteria and mycobacteria suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The inhibition of PET by 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for many cellular processes . This can result in a variety of molecular and cellular effects, depending on the specific organism and environmental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenylcarbamoyl)-3-methylpiperidine. For example, the compound’s PET-inhibiting activity was observed to be relatively low, with IC50 values ranging from 0.05 to 0.664 mmol/L . This suggests that the compound’s activity may be influenced by factors such as light intensity, temperature, and the presence of other chemicals in the environment.

属性

IUPAC Name |

N-(2-chlorophenyl)-3-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-10-5-4-8-16(9-10)13(17)15-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGTVBNHGEXJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)

![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2464437.png)

![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2464453.png)